molecular formula C5H2BrF3N2O2 B1612776 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 26676-21-1

5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1612776
CAS RN: 26676-21-1
M. Wt: 258.98 g/mol
InChI Key: QHDBWBYMRZBYCI-UHFFFAOYSA-N
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Description

5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-bromo-6-trifluoromethylpyrimidine-2,4-dione or 5-BTFMP, is a small organic molecule with potential applications in scientific research. It is a brominated heterocyclic compound with a trifluoromethyl group attached to the 6-position of the pyrimidine ring. 5-BTFMP is a colorless solid that is soluble in common organic solvents and has a melting point of 110-112°C.

Mechanism Of Action

The mechanism of action of 5-BTFMP is not well understood. However, it is believed that the trifluoromethyl group attached to the 6-position of the pyrimidine ring may play an important role in its biological activity. The trifluoromethyl group is known to interact with certain enzymes and other proteins, which may explain its potential use as an inhibitor of protein kinases and cyclin-dependent kinases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-BTFMP are not well understood. However, it has been reported to inhibit the activity of certain protein kinases and cyclin-dependent kinases, suggesting that it may have a role in modulating cellular processes. Additionally, it has been reported to have an anti-inflammatory effect in mice, suggesting that it may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

The advantages of using 5-BTFMP in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with certain enzymes and proteins. However, its use may be limited by its relatively low solubility in water and its potential toxicity.

Future Directions

Future research on 5-BTFMP should focus on elucidating its mechanism of action, exploring its potential therapeutic applications, and optimizing its synthetic method. Additionally, further research should be conducted to assess its safety and toxicity profile in vivo. Finally, further research should be conducted to explore its potential use as a reagent in the synthesis of other biologically active compounds.

Scientific Research Applications

5-BTFMP has been used as a reagent in a variety of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of protein kinases and cyclin-dependent kinases. It has also been used as a substrate in the synthesis of functionalized pyrimidine derivatives, such as 2-amino-5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dioneifluoromethylpyrimidine-4-carboxamides.

properties

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDBWBYMRZBYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615362
Record name 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

26676-21-1
Record name 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-(Trifluoromethyl)uracil (4.0 g., 0.22 mole) was dissolved in 75 ml. water at 70°C. Bromine (3.55 g., 0.022 mole) was added in portions with vigorous stirring. A white precipitate formed almost immediately. The suspension was allowed to cool to room temperature and then chilled before being filtered. The product after air drying weighed 4.75 g. (82.5%) and had a melting point of 231°-234°C. The analytical sample melting point was 236°-240°C. After recrystallization from water.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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